molecular formula C22H25N3O2 B2635589 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1448132-97-5

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2635589
CAS RN: 1448132-97-5
M. Wt: 363.461
InChI Key: MDBXBRZMWSXSKI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The structure of imidazo[1,2-a]pyridine is divided into four groups depending on the position of nitrogen atoms .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines, which are part of the compound’s structure, have been found to possess antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.

Anti-inflammatory Applications

The compound could also have anti-inflammatory applications. Imidazo[1,2-a]pyridines have been reported to possess anti-inflammatory properties , indicating that the compound could be used in the treatment of inflammatory conditions.

Anticancer Applications

Imidazo[1,2-a]pyridines have been proposed for use in the treatment of cancer . This suggests that the compound could potentially be used in the development of anticancer drugs.

Cardiovascular Disease Treatment

Studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases . This indicates that the compound could potentially be used in the treatment of such diseases.

Alzheimer’s Disease Treatment

Imidazo[1,2-a]pyridines have also been proposed for use in the treatment of Alzheimer’s disease . This suggests that the compound could potentially be used in the development of drugs for Alzheimer’s disease.

Antibacterial and Antifungal Applications

Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs . This indicates that the compound could potentially be used in the development of antibacterial and antifungal drugs.

Synthesis of Other Compounds

The compound could be used in the synthesis of other compounds. A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Optoelectronic Devices and Sensors

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

Mechanism of Action

While the specific mechanism of action for your compound is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines which allow obtaining the target products in one synthetic stage with high yields is an urgent task .

properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-24(17-19-16-23-20-10-6-7-13-25(19)20)21(26)22(11-14-27-15-12-22)18-8-4-3-5-9-18/h3-10,13,16H,2,11-12,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBXBRZMWSXSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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